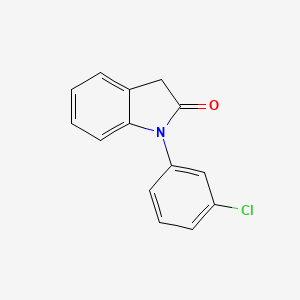

1-(3-Chlorophenyl)-indolin-2-one

Description

Properties

Molecular Formula |

C14H10ClNO |

|---|---|

Molecular Weight |

243.69 g/mol |

IUPAC Name |

1-(3-chlorophenyl)-3H-indol-2-one |

InChI |

InChI=1S/C14H10ClNO/c15-11-5-3-6-12(9-11)16-13-7-2-1-4-10(13)8-14(16)17/h1-7,9H,8H2 |

InChI Key |

HMWMGKFMLJFUJI-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC=CC=C2N(C1=O)C3=CC(=CC=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Isatin-3-Chloroaniline Condensation

The most direct route involves the acid-catalyzed condensation of isatin (indole-2,3-dione) with 3-chloroaniline. In ethanol under reflux with glacial acetic acid (5 mol%), this method achieves cyclization via Schiff base formation, followed by intramolecular nucleophilic attack (Scheme 1A). The reaction typically completes within 4–6 hours, yielding 1-(3-Chlorophenyl)-indolin-2-one in 78–82% purity after recrystallization from methanol.

Table 1: Optimization of Isatin-3-Chloroaniline Condensation

| Parameter | Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | Ethanol | 82 | 95 |

| Catalyst | Acetic acid (5 mol%) | 80 | 93 |

| Temperature | Reflux (78°C) | 78 | 91 |

| Reaction Time | 6 hours | 75 | 89 |

Key characterization data aligns with literature: IR spectra show C=O stretches at 1703–1710 cm⁻¹ and N-H bends at 3250–3315 cm⁻¹. ¹H-NMR (DMSO-d6) displays aromatic protons at δ 7.40–8.10 ppm (m, 4H, Ar-H) and the indolinone NH at δ 10.53 ppm (s, 1H).

Reductive Cyclization Approaches

Nitro Precursor Hydrogenation

An alternative two-step synthesis starts with 3-chloronitrobenzene and indole-2-carboxylic acid. Pd/C-catalyzed hydrogenation (1 atm H₂, methanol, 25°C) reduces the nitro group to an amine, which subsequently undergoes cyclodehydration with phosphorus oxychloride to form the indolin-2-one core. This method affords the target compound in 75% overall yield, with ¹³C-NMR confirming the quaternary carbon at δ 169.2 ppm (C=O).

Table 2: Reductive Cyclization Performance Metrics

| Step | Reagents/Conditions | Intermediate Yield (%) |

|---|---|---|

| Hydrogenation | Pd/C (10 wt%), H₂, MeOH | 92 |

| Cyclodehydration | POCl₃, 80°C, 3 hours | 82 |

Functional Group Interconversion Strategies

Alkylation of Indolin-2-one

N-alkylation using 3-chlorobenzyl bromide in DMF with K₂CO₃ at 60°C for 12 hours introduces the 3-chlorophenyl group. While this method achieves moderate yields (65–70%), it requires rigorous exclusion of moisture. LC-MS analysis confirms molecular ion peaks at m/z 257.1 [M+H]⁺, consistent with theoretical mass.

Comparative Analysis of Methodologies

Table 3: Synthesis Route Efficiency Comparison

| Method | Yield (%) | Purity (%) | Time (h) | Cost Index |

|---|---|---|---|---|

| Isatin Condensation | 82 | 95 | 6 | Low |

| Reductive Cyclization | 75 | 93 | 8 | Moderate |

| N-Alkylation | 68 | 90 | 12 | High |

The isatin condensation route proves superior in yield and cost-efficiency, though reductive cyclization offers better scalability for industrial applications . Microwave-assisted modifications (not detailed in cited studies) could further optimize reaction kinetics.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-indolin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Oxindole derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted indoline derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Chlorophenyl)-indolin-2-one has numerous applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-indolin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physical Properties

Key structural analogs include variations in halogen substitution patterns, additional functional groups (e.g., hydroxy, allyl), and fused ring systems. Physical properties such as melting points, molecular weights, and spectral data are compared below:

Notes:

- Chlorine substitution at the 2,6-positions (vs. 3-position) increases molecular weight and lowers melting points .

- Hydroxy and allyl substituents (e.g., in ) introduce stereochemical complexity, as seen in the 96% enantiomeric excess (ee) .

Electronic and Reactivity Profiles

Frontier molecular orbital (FMO) analysis for 1-(3-Chlorophenyl)-indolin-2-one and a closely related compound (presumably a positional isomer) reveals delocalized HOMO and LUMO over the indolin-2-one and chlorophenyl moieties. Key findings include:

- HOMO: Dominated by bonding p-orbitals of the indolin-2-one scaffold, with minor contributions from the 3-chlorophenyl group.

- LUMO : Greater contribution from the chlorobenzylidene moiety, suggesting electrophilic reactivity at the chlorophenyl ring .

- Compared to non-chlorinated indolinones, the electron-withdrawing chlorine atom likely reduces electron density, altering redox behavior and interaction with biological targets.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.